(2R,4R,5R,6S)-5-acetamido-6-(1,2-dihydroxy-3-phosphonooxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid
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Overview
Description
N-Acetylneuraminic acid 9-phosphate belongs to the class of organic compounds known as n-acylneuraminate-9-phosphates. These are neuraminic acids carrying an N-acyl substituent, as well as a phosphate group at the O9-position. N-Acetylneuraminic acid 9-phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). N-Acetylneuraminic acid 9-phosphate can be biosynthesized from N-acetylneuraminate.
N-acetylneuraminic acid 9-phosphate is an amino sugar phosphate. It has a role as a human metabolite and a mouse metabolite. It derives from a N-acetylneuraminate.
Scientific Research Applications
Synthesis and Derivative Formation
- The compound has been used in the synthesis of various derivatives, including muramyl peptides. An improved large-scale preparation from 2-acetamido-2-deoxy-D-glucose led to derivatives like benzyl 2-acetamido-4,6-O-benzylidene-3-O-[(R)-1-carboxyethyl]-2-deoxy-α-D-glucopyranoside, demonstrating low stereoselectivity in the lactyl ether synthesis step from racemic 2-chloropropionic acid (Gross & Rimpler, 1986).
Enzymatic Applications
- The compound has also been involved in enzymatic applications, such as in the chemo-enzymatic synthesis of mosquito oviposition attractant pheromones. For instance, the enantioselective lipase-catalyzed acetylation of related dihydroxy esters resulted in key pheromone components (Henkel, Kunath, & Schick, 1995).
Supramolecular Chemistry
- It has been used in the study of supramolecular behavior in crystal structures, particularly in the analysis of the packing of monosubstituted salicylic acids, where the compound's derivative played a role in understanding diverse supramolecular arrangements (Montis & Hursthouse, 2012).
Inhibition Studies in Virology
- Additionally, derivatives of this compound have been synthesized as inhibitors of influenza neuraminidase, demonstrating its potential in antiviral research. Compounds containing similar structural elements showed significant inhibitory activity against influenza virus sialidase (Wang et al., 2005).
Biochemical Research
- The compound has also been central to the synthesis and evaluation of new dental monomers with both phosphonic and carboxylic acid functional groups, highlighting its relevance in biochemical and dental material research (Sahin, Albayrak, Bilgici, & Avci, 2009).
Properties
CAS No. |
37992-17-9 |
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Molecular Formula |
C11H20NO12P |
Molecular Weight |
389.25 g/mol |
IUPAC Name |
(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8-tetrahydroxy-2-oxo-9-phosphonooxynonanoic acid |
InChI |
InChI=1S/C11H20NO12P/c1-4(13)12-8(5(14)2-6(15)11(19)20)10(18)9(17)7(16)3-24-25(21,22)23/h5,7-10,14,16-18H,2-3H2,1H3,(H,12,13)(H,19,20)(H2,21,22,23)/t5-,7+,8+,9+,10+/m0/s1 |
InChI Key |
FRHZFORFMUUQPE-BOHATCBPSA-N |
Isomeric SMILES |
CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O |
SMILES |
CC(=O)NC1C(CC(OC1C(C(COP(=O)(O)O)O)O)(C(=O)O)O)O |
Canonical SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(COP(=O)(O)O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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